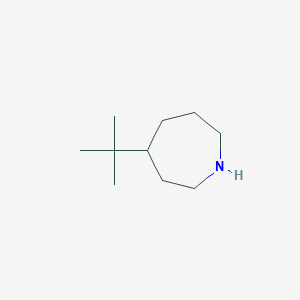

4-Tert-Butylazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Tert-butylazepane is an organic compound with the molecular formula C10H21N. It is a seven-membered ring structure containing a secondary amine and a tert-butyl group.

Wissenschaftliche Forschungsanwendungen

4-Tert-butylazepane has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Wirkmechanismus

Target of Action

Similar compounds such as 4-tert-butylphenoxyalkoxyamines have been designed as potential dual-target ligands for parkinson’s disease, indicating a possible interaction with the beta-2 adrenergic receptor and monoamine oxidase b .

Mode of Action

Based on the structure of similar compounds, it is hypothesized that 4-tert-butylazepane may interact with its targets to influence dopamine regulation

Biochemical Pathways

Similar compounds have been shown to affect pathways related to dopamine regulation

Pharmacokinetics

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach

Result of Action

Similar compounds have been shown to induce changes in gene expression related to cardiac development and melanin synthesis, resulting in cardiotoxicity and hypopigmentation

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, 4-tert-butylphenol, a toxic environmental pollutant with moderate bioaccumulation, environmental persistence, and long-term toxicity, has been shown to pose a hazard to aquatic organisms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable dihaloalkane, followed by cyclization to form the azepane ring. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Tert-butylazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction can produce primary or secondary amines .

Vergleich Mit ähnlichen Verbindungen

4-Tert-butylpiperidine: Similar structure but with a six-membered ring.

4-Tert-butylmorpholine: Contains an oxygen atom in the ring.

4-Tert-butylpyrrolidine: A five-membered ring structure.

Uniqueness: 4-Tert-butylazepane is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

4-Tert-butylazepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered ring with a tert-butyl substituent. While research specifically focusing on the biological activity of this compound is limited, related compounds and structural analogs have shown various pharmacological properties. This article aims to synthesize available data regarding the biological activities associated with this compound, including its potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₉H₁₈N

- Structure : A saturated azepane ring with a tert-butyl group.

This unique structure influences its reactivity and biological activity, making it a subject of interest in various fields, including pharmacology and biotechnology.

Antifungal Properties

Research indicates that compounds structurally related to this compound exhibit antifungal activity. For example, extracts containing similar azepane derivatives have shown effectiveness against pathogens such as Botrytis cinerea, a common fungal threat to crops. The antifungal activity was confirmed through agar plate assays, demonstrating potential applications in agriculture for crop protection.

Antioxidant Activity

Similar compounds have been investigated for their antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals, thus contributing to overall health and disease prevention.

Cancer-Fighting Potential

Some azepane derivatives have been explored for their anticancer properties. The mechanisms often involve modulation of cell signaling pathways that control proliferation and apoptosis in cancer cells. Although specific studies on this compound are sparse, the structural similarities with other bioactive compounds suggest potential therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| 1-Methylazepane | Saturated Azepane | Contains a methyl group instead of tert-butyl | Antifungal, Antioxidant |

| 2-Tert-butylpiperidine | Saturated Piperidine | Five-membered ring configuration | Analgesic effects |

| 1,4-Diazepane | Saturated Diazepane | Contains two nitrogen atoms in the ring | Antimicrobial |

| 4-Tert-butylcyclohexanol | Cyclic Alcohol | Features an alcohol functional group | Antibacterial, Antifungal |

This table illustrates that while this compound shares some characteristics with other cyclic compounds, its unique tert-butyl substitution may influence its reactivity and biological activity.

Case Studies and Research Findings

- Antifungal Efficacy : A study demonstrated that extracts containing azepane derivatives effectively inhibited the growth of Botrytis cinerea, suggesting that this compound could be explored for agricultural applications.

- Antioxidant Activity Assessment : Research on related compounds has shown significant antioxidant activity, indicating that further studies on this compound could reveal similar benefits.

- Cancer Research : Investigations into azepane derivatives have highlighted their potential in cancer therapy through various mechanisms, including apoptosis induction and inhibition of cell proliferation. Specific studies on this compound are necessary to confirm these effects.

Eigenschaften

IUPAC Name |

4-tert-butylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)9-5-4-7-11-8-6-9/h9,11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHPNGGYIWAYMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78813-90-8 |

Source

|

| Record name | 4-tert-butylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.